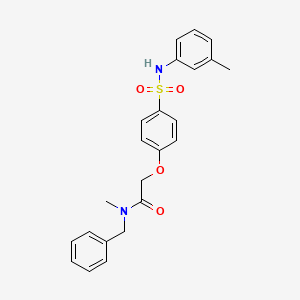
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide, also known as HMI-1, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in cancer research. HMI-1 is a small molecule inhibitor that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide involves the inhibition of the proteasome, which is a complex of proteins that is responsible for the degradation of intracellular proteins. The proteasome plays a crucial role in regulating cell growth and survival, and its inhibition can lead to cell death. This compound has been shown to inhibit the activity of the proteasome by binding to its active site, thereby preventing the degradation of intracellular proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the proteasome, it has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide is its specificity for the proteasome, which makes it a useful tool for studying the role of the proteasome in cancer and other diseases. This compound has also been shown to have low toxicity in normal cells and tissues, which makes it a safer alternative to other proteasome inhibitors. One limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Finally, the use of this compound in combination with other cancer therapies is an area of research that has the potential to improve cancer treatment outcomes.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in cancer research. Its specificity for the proteasome and low toxicity in normal cells and tissues make it a useful tool for studying the role of the proteasome in cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective proteasome inhibitors based on its structure.
Métodos De Síntesis
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide involves a series of chemical reactions starting with 2-hydroxy-3-quinolinecarboxaldehyde and 4-methoxybenzenesulfonyl chloride. The reaction proceeds through a condensation reaction followed by a nucleophilic substitution reaction to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propiedades
IUPAC Name |
4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14(2)22(27(24,25)18-10-8-17(26-3)9-11-18)13-16-12-15-6-4-5-7-19(15)21-20(16)23/h4-12,14H,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKSLONMZZHKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














